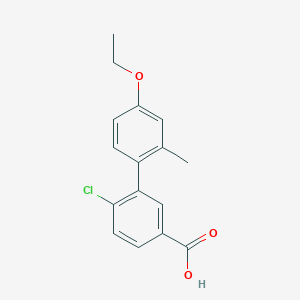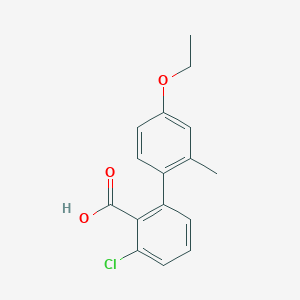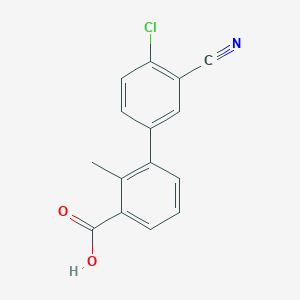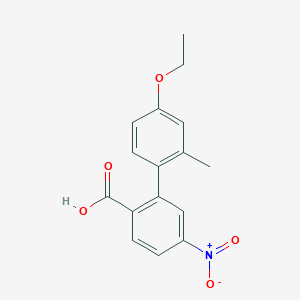
4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid (4-CMCPA) is a synthetic aromatic compound that has been used in recent scientific studies for its potential therapeutic and laboratory applications. 4-CMCPA is a derivative of benzene and is composed of a phenyl ring with a methyl group, a chlorine atom, and a cyanide group. 4-CMCPA has been found to exhibit various biological activities, such as being an inhibitor of the enzyme acetylcholinesterase (AChE). This review paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for 4-CMCPA.
Scientific Research Applications
4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% has been studied for its potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders. In addition, 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% has been used as an inhibitor of AChE, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% has also been studied for its potential use as an insecticide, as it has been found to be toxic to certain species of insects.
Mechanism of Action
4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% is believed to act as an inhibitor of AChE, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting the enzyme, 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% increases the levels of acetylcholine in the brain, which can lead to improved cognitive function and memory.
Biochemical and Physiological Effects
4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% has been found to have various biochemical and physiological effects. In animal studies, 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% has been found to improve cognitive performance, reduce anxiety, and reduce inflammation. In addition, 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% has been found to have antioxidant properties and to reduce the levels of certain pro-inflammatory cytokines.
Advantages and Limitations for Laboratory Experiments
The main advantage of using 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% in laboratory experiments is its ability to inhibit AChE, which can be used to study the effects of increased acetylcholine levels on various physiological processes. However, 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% has also been found to be toxic to certain species of insects, which may limit its use in laboratory experiments.
Future Directions
The potential therapeutic applications of 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% are still being studied. Future research should focus on the effects of 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% on various neurological and inflammatory disorders, as well as its potential use as an insecticide. Additionally, further research should be conducted to determine the long-term effects of 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% on cognitive function and memory. Finally, future studies should investigate the mechanism of action of 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% in order to better understand how it works and to identify potential side effects.
Synthesis Methods
4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% can be synthesized from 4-chloro-3-cyanophenol and methyl benzoate. The reaction is catalyzed by an acid such as sulfuric acid at a temperature of 80-100°C. The reaction yields 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% as a white solid product.
properties
IUPAC Name |
4-(4-chloro-3-cyanophenyl)-3-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c1-9-6-11(15(18)19)2-4-13(9)10-3-5-14(16)12(7-10)8-17/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTYZWCCKAXOPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20690760 |
Source


|
| Record name | 4'-Chloro-3'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262004-83-0 |
Source


|
| Record name | 4'-Chloro-3'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














